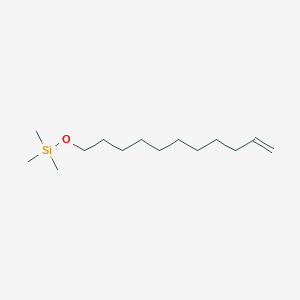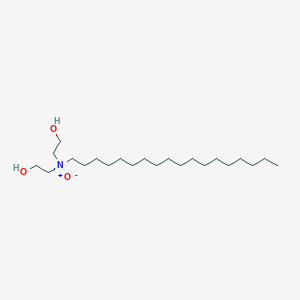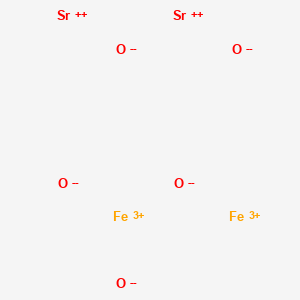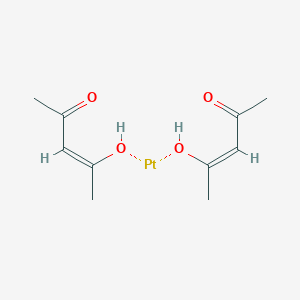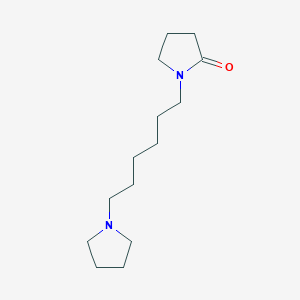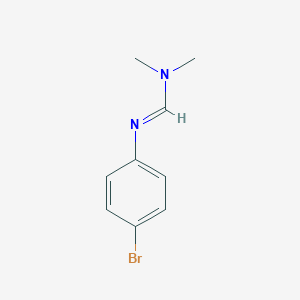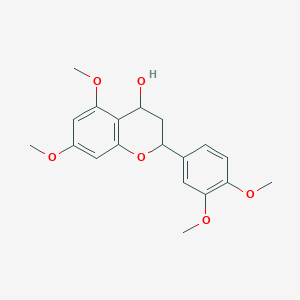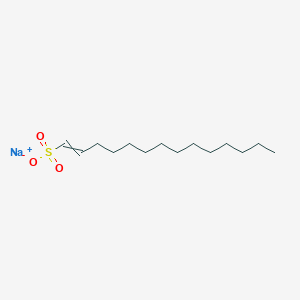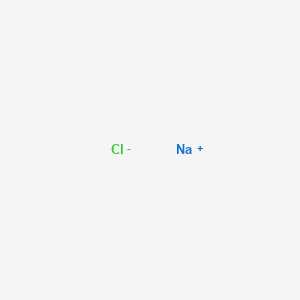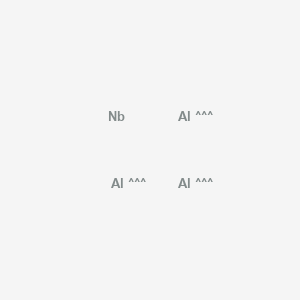
Aluminum, compd. with niobium (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, compd. with niobium (3:1) is an intermetallic compound with the molecular formula Al3Nb . It has an average mass of 173.851 Da and a monoisotopic mass of 173.851013 Da .
Synthesis Analysis
The synthesis of Al–Nb alloys involves high-frequency electromagnetic fusion melting and solidification at room temperature . Niobium is introduced as an Al3Nb intermetallic, allowing a superfine powder mixture to be produced by high-energy grinding . A TiH2 + Al3Ti + Al3Nb powder mixture is used to prepare the γ -TiAl alloys . This route minimizes the Kirkendall–Frenkel effect in the Ti–Al system and prevents an increase in additional porosity during sintering .Molecular Structure Analysis
The molecular structure of Aluminum, compd. with niobium (3:1) is represented by the formula Al3Nb . The structure of Al–Nb alloys is characterized by the intermetallic trialuminide compound Al3Nb dispersed within the matrix consisting of α-Al solid solution .Chemical Reactions Analysis
The chemical reactions involved in the formation of Al–Nb alloys are complex and depend on various factors such as the niobium content and the distribution of the intermetallic phase . The phase composition in the region of mixing of Nb and Al consists of two stable intermetallic phases NbAl3 and Nb2Al .Mécanisme D'action
The mechanism of action of Al–Nb alloys is primarily governed by the volume fraction of the Al3Nb intermetallic phase . This phase controls the mechanical properties through the microhardness acting as reinforcement of the α-Al matrix in the manner of a composite material . It also acts as a precaution against corrosion by the pitting of aluminum .
Orientations Futures
Al–Nb alloys have attracted many considerations as high-temperature structural materials . They are promising for high-temperature applications above 700°C due to their satisfactory low-temperature strength and ductility, as well as high creep resistance . Future research may focus on optimizing the synthesis process and enhancing the properties of these alloys for specific applications.
Propriétés
InChI |
InChI=1S/3Al.Nb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQIRUQWULRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Nb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065149 |
Source


|
| Record name | Aluminum, compd. with niobium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.85099 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium niobate | |
CAS RN |
12004-70-5 |
Source


|
| Record name | Aluminum, compd. with niobium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


